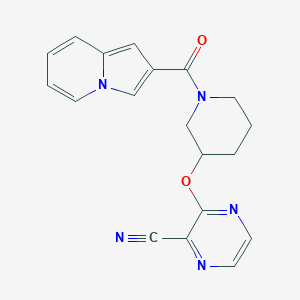
3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring multiple heterocyclic structures, including indolizine, piperidine, and pyrazine rings
Mechanism of Action
Target of Action
Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them valuable targets for the development of new therapeutic agents .
Mode of Action
Compounds with similar structures, such as those containing the indole nucleus, are known to interact with their targets through various mechanisms, including competitive inhibition . This interaction can result in changes in the activity of the target, leading to alterations in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These include pathways involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as those containing the indole nucleus, have been found to have reliable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
Similar compounds, such as those containing the indole nucleus, have been found to exhibit a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that various factors, including temperature, ph, and the presence of other substances, can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indolizine core. One common approach is the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. This method allows for the formation of the indolizine ring through a cycloaddition reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.
Biology
In biological research, 3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Indolizine derivatives: : Other indolizine-based compounds with different substituents or functional groups.
Piperidine derivatives: : Compounds containing the piperidine ring with various modifications.
Pyrazine derivatives: : Other pyrazine-containing compounds with different substituents.
Uniqueness
3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of indolizine, piperidine, and pyrazine rings, which provides a distinct structural framework and potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[1-(indolizine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-17-18(22-7-6-21-17)26-16-5-3-9-24(13-16)19(25)14-10-15-4-1-2-8-23(15)12-14/h1-2,4,6-8,10,12,16H,3,5,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSGPIJVLZWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
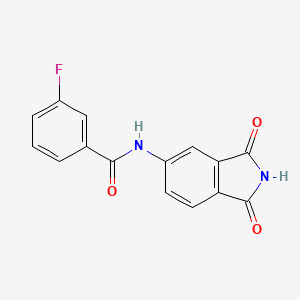
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2884104.png)
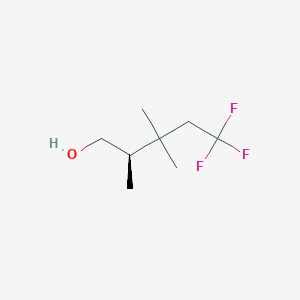
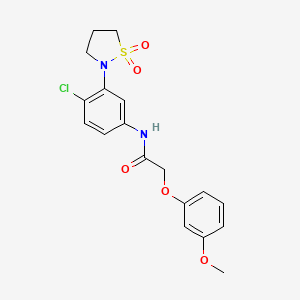
![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)
![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)
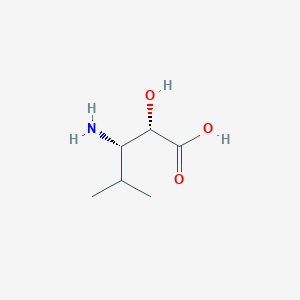
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
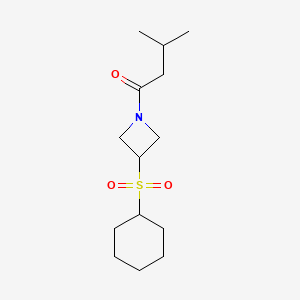
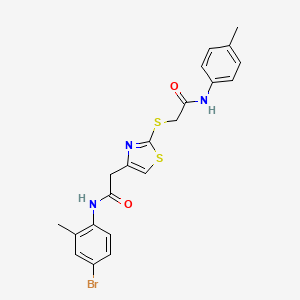

![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
